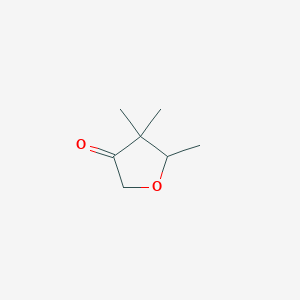
2,2'-Sulfanediylbis(2,5-dimethyloxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(2,5-dimethyloxolane) is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two oxolane rings connected by a sulfur atom, with methyl groups attached to the oxolane rings. This compound is of interest due to its potential use as a solvent and its role in the synthesis of other chemical compounds.
Preparation Methods
The synthesis of 2,2’-Sulfanediylbis(2,5-dimethyloxolane) typically involves the reaction of 2,5-dimethyloxolane with a sulfur-containing reagent. One common method is the reaction of 2,5-dimethyloxolane with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product. The crude product is purified using techniques such as distillation or recrystallization to obtain pure 2,2’-Sulfanediylbis(2,5-dimethyloxolane) .
Chemical Reactions Analysis
2,2’-Sulfanediylbis(2,5-dimethyloxolane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfur atom can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide (H2O2) and peracids. Reduction reactions can convert the sulfur atom to a sulfide or thiol, using reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Sulfanediylbis(2,5-dimethyloxolane) has several scientific research applications. In chemistry, it is used as a solvent for various organic reactions due to its nonpolar nature and stability. It is also employed in the synthesis of other chemical compounds, serving as a building block for more complex molecules. In biology and medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations. Additionally, it is used in the development of hydrophobic coatings and materials for industrial applications .
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(2,5-dimethyloxolane) is primarily related to its chemical structure. The presence of the sulfur atom allows for various interactions with other molecules, including hydrogen bonding and van der Waals forces. These interactions enable the compound to act as a solvent and facilitate the dissolution of other substances. In biological systems, the compound’s ability to interact with cellular membranes and proteins may contribute to its potential use in drug delivery and pharmaceutical applications .
Comparison with Similar Compounds
2,2’-Sulfanediylbis(2,5-dimethyloxolane) can be compared to other similar compounds, such as 2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol and 2,5-diethyl-2,5-dimethyloxolane. These compounds share structural similarities, such as the presence of sulfur atoms and oxolane rings. 2,2’-Sulfanediylbis(2,5-dimethyloxolane) is unique due to its specific arrangement of methyl groups and oxolane rings, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62308-50-3 |
|---|---|
Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
2-(2,5-dimethyloxolan-2-yl)sulfanyl-2,5-dimethyloxolane |
InChI |
InChI=1S/C12H22O2S/c1-9-5-7-11(3,13-9)15-12(4)8-6-10(2)14-12/h9-10H,5-8H2,1-4H3 |
InChI Key |
WQVQNNYBPPMKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)(C)SC2(CCC(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide](/img/structure/B14525955.png)
![N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14525962.png)

![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
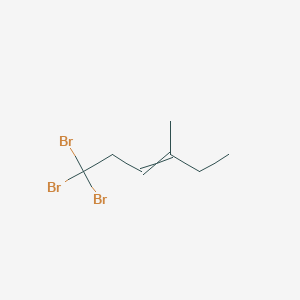
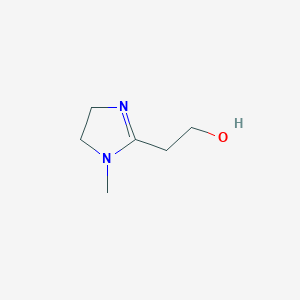
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)

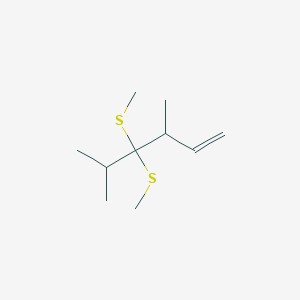
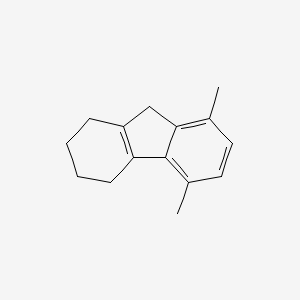
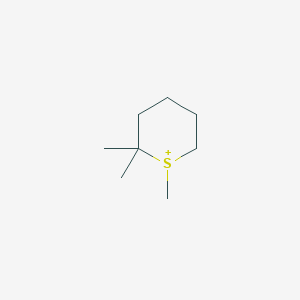
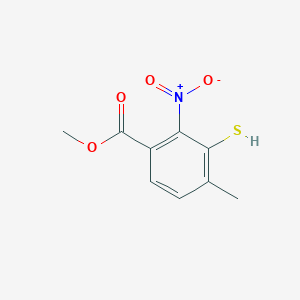
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
